Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Overview
Description
Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- is a chemical compound with the molecular formula C2H7NO2S. It is known for its applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its sulfonamide group, which is a key functional group in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the safety and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar in structure but lacks the N-methyl and pyrrolidinylmethyl groups.
N-Methylmethanesulfonamide: Similar but does not have the pyrrolidinylmethyl group.
N-Methyl-N-[(3R)-3-pyrrolidinylmethyl]methanesulfonamide: A close analog with slight variations in the substituents.
Uniqueness
Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and in the study of biochemical interactions .
Properties
IUPAC Name |
N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZMXXZLJRCBB-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNC1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCNC1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188531 | |
Record name | Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-04-5 | |
Record name | Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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